molecular formula C11H17NO3 B1448367 tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 882529-68-2

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B1448367
CAS No.: 882529-68-2
M. Wt: 211.26 g/mol
InChI Key: XCBYSHPEYBCENP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves multiple steps of organic synthesis. One common method involves the reaction of a suitable azepine derivative with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can be compared with other similar compounds such as:

Biological Activity

Chemical Identity

  • Name : tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
  • CAS Number : 882529-68-2
  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol

This compound belongs to the azepine class of heterocyclic compounds and is characterized by a tetrahydro structure with a carboxylate group. Its unique structure suggests potential biological activities that warrant investigation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism could involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
  • Analgesic Properties : Some studies have shown that derivatives of this compound exhibit analgesic effects comparable to standard pain relief medications, suggesting its utility in pain management.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the azepine ring or the carboxylate group can significantly enhance or diminish its biological efficacy. For example:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and bioavailability
Substitution on the azepine ringEnhanced interaction with biological targets

Study 1: Anti-inflammatory Activity

In a controlled study involving various azepine derivatives, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that it exhibited a moderate IC50 value compared to established anti-inflammatory drugs like diclofenac.

Study 2: Antimicrobial Efficacy

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective bactericidal properties.

Research Findings

Recent findings highlight the importance of further research into the biological mechanisms underlying the activity of this compound:

  • Mechanism of Action : Studies suggest that the compound may exert its effects through modulation of specific enzyme pathways involved in inflammation and pain signaling.
  • In Vivo Studies : Animal models have shown promising results in reducing inflammation and pain responses when treated with this compound.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term effects.

Properties

IUPAC Name

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4,6H,5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYSHPEYBCENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl N-but-3-enyl-N-(2-oxobut-3-enyl)carbamate (1.50 g, 6.27 mmol, 1.00 Eq) in DCM (250 mL), was added Zhan catalyst 1B (150.00 mg, 204.43 umol, 0.03 Eq) in one portion at 18° C. under N2. The mixture was stirred at 18° C. for 10 hr. TLC showed the reaction was completed. The mixture was concentrated in vacuum. The residue was purified by silica gel chromatography (PE/EA=30/1, 20/1) to afford tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate (850.00 mg, 4.02 mmol, 64.17% yield) as yellow solid. 1H NMR (400 MHz, CHLOROFORM-d) 6.36-6.64 (m, 1H), 5.88-6.14 (m, 1H), 4.23-4.35 (m, 1H), 4.16 (s, 1H), 3.51-3.68 (m, 2H), 2.62-2.78 (m, 2H), 1.46 (d, J=17.32 Hz, 1H).
Name
tert-butyl N-but-3-enyl-N-(2-oxobut-3-enyl)carbamate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst 1B
Quantity
150 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

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